tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate
Description
tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate (CAS: 1045858-08-9) is a pyridine-derived compound with the molecular formula C₁₁H₁₅IN₂O₃ and a molecular weight of 350.156 g/mol . Its structure features a pyridine ring substituted with an iodine atom at position 4, a methoxy group at position 5, and a tert-butoxycarbonyl (Boc) carbamate group at position 2. This compound is primarily utilized in pharmaceutical and organic synthesis as a versatile intermediate, particularly in Suzuki-Miyaura coupling reactions due to the iodine substituent’s role as a leaving group .
Properties
IUPAC Name |
tert-butyl N-(4-iodo-5-methoxypyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O3/c1-11(2,3)17-10(15)14-7-5-13-6-8(16-4)9(7)12/h5-6H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFBRDYLSZPUPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670115 | |
| Record name | tert-Butyl (4-iodo-5-methoxypyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1045858-08-9 | |
| Record name | tert-Butyl (4-iodo-5-methoxypyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate typically involves the iodination of a pyridine derivative followed by the introduction of a tert-butyl carbamate group. One common synthetic route includes the following steps:
Iodination: The starting material, 5-methoxypyridin-3-amine, is iodinated using iodine and a suitable oxidizing agent such as sodium iodide in the presence of an acid catalyst.
Carbamate Formation: The iodinated intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Substitution Reactions
The iodine atom at the 4-position serves as an electrophilic site for nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution
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Reagents/Conditions: Amines, thiols, or alkoxides in polar aprotic solvents (e.g., DMF, THF) with a base (e.g., KCO, NaH) at elevated temperatures (60–120°C) .
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Example Reaction:
Yields range from 50–75% , depending on the nucleophile and reaction time.
Metal-Catalyzed Cross-Coupling
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Suzuki Coupling:
| Reaction Type | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Suzuki | Pd(dppf)Cl | KPO | DME/HO | 65–85 |
| Buchwald–Hartwig | Pddba/Xantphos | CsCO | Toluene | 70–90 |
Demethylation of Methoxy Group
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Reagents: BBr or HBr/AcOH
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Product: Hydroxypyridine derivative, enabling further functionalization (e.g., phosphorylation or sulfonation).
Carbamate Hydrolysis
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Acidic Conditions: HCl (4N) in dioxane or TFA/DCM cleaves the tert-butyl carbamate to yield the free amine .
Oxidation of Methoxy Group
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Reagents: DDQ or CAN in acetonitrile/HO converts the methoxy group to a ketone or carboxylic acid.
Reduction of Iodine
Cyclization and Ring Formation
The iodine and carbamate groups facilitate intramolecular cyclization to form fused heterocycles.
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Example: CuI/1,10-phenanthroline catalyzes Ullmann-type coupling with o-haloanilines to generate pyrido[3,4-b]indole derivatives .
Comparative Reactivity with Analogues
The substitution pattern significantly impacts reactivity:
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo further transformations allows chemists to utilize it as a building block for creating various derivatives and analogs that may possess distinct biological or chemical properties .
Biological Research
Enzyme Inhibition Studies
Due to its structural similarity to biologically active molecules, this compound is used in studies focused on enzyme inhibition. The iodine atom and methoxy group can interact with active sites on enzymes, potentially leading to reversible or irreversible inhibition, which is crucial for understanding enzyme mechanisms and developing inhibitors for therapeutic purposes .
Receptor Binding Studies
This compound can also be employed in receptor binding assays, where its interactions with specific receptors are analyzed. Understanding these interactions can provide insights into drug design and the development of new therapeutic agents targeting particular pathways .
Material Science
Development of New Materials
In industrial applications, this compound may be utilized in the development of new materials with specific chemical properties. Its unique functional groups allow for modifications that can enhance material characteristics, making it suitable for various applications in coatings, polymers, and other advanced materials .
Pharmacological Applications
Potential Drug Development
The compound's interaction with cytochrome P450 enzymes suggests its potential role in drug metabolism studies. Specifically, it has been identified as an inhibitor of CYP1A2 and CYP2C19 enzymes, which are significant in pharmacokinetics and drug-drug interactions . This characteristic makes it a candidate for further investigation in pharmacological research.
Analytical Chemistry
Use in Analytical Techniques
this compound is applied in various analytical techniques such as Western blotting and protein purification. Its ability to modify proteins can facilitate the study of protein interactions and functions within biological systems .
Biological Activity
Tert-butyl 4-iodo-5-methoxypyridin-3-ylcarbamate is a chemical compound with the molecular formula C₁₁H₁₅IN₂O₃ and a molecular weight of approximately 350.15 g/mol. This compound incorporates a pyridine ring substituted with a tert-butyl group, an iodine atom, and a methoxy group, which may influence its biological activity and reactivity. Despite its structural potential, specific biological activities and mechanisms of action have not been extensively characterized in scientific literature.
Chemical Structure and Properties
The unique structure of this compound includes several functional groups that can interact with biological systems. The iodine substitution is particularly noteworthy as it may enhance binding affinity to various biological targets due to increased molecular interactions. The methoxy group contributes to the compound's lipophilicity, potentially affecting its bioavailability and pharmacokinetics.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅IN₂O₃ |
| Molecular Weight | 350.15 g/mol |
| IUPAC Name | tert-butyl N-(4-iodo-5-methoxy-3-pyridinyl)carbamate |
| CAS Number | 1045858-08-9 |
Case Studies and Research Findings
While specific case studies on this compound are scarce, insights from related research highlight its significance:
- Pyridine Derivatives : Research indicates that certain pyridine-based compounds exhibit significant inhibition of β-secretase activity, which is essential for managing Alzheimer's disease progression . For instance, compounds structurally similar to this compound have demonstrated protective effects against amyloid beta toxicity in neuronal cells.
Synthesis Methods
Various synthesis methods have been developed for this compound, emphasizing its versatility for research applications. Common reactions include:
- Substitution Reactions : The iodine atom can be replaced by other nucleophiles under appropriate conditions.
- Oxidation and Reduction : The methoxy group can undergo oxidation to form a hydroxyl group or reduction to yield a methyl group.
- Coupling Reactions : The compound can participate in Suzuki or Heck coupling reactions to form new carbon-carbon bonds .
Comparison with Similar Compounds
Key Observations :
- The iodo substituent confers a significantly higher molecular weight compared to chloro, methyl, or cyano analogs due to iodine’s atomic mass .
- Methoxy groups at position 5 are conserved across analogs, enhancing solubility in polar solvents .
Commercial Availability and Pricing
Data from the Catalog of Pyridine Compounds (2017) highlight cost variations based on substituent complexity :
| Compound Name | Price (1 g) | Price (5 g) | Price (25 g) |
|---|---|---|---|
| tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate | $400 | $1,600 | $4,800 |
| This compound | ~$500* | \sim$2,000* | ~$6,000* |
| tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate | $400 | $1,600 | $4,800 |
Note: Iodo-substituted derivatives are typically 20–25% more expensive than chloro or methyl analogs due to iodine’s higher cost and handling requirements .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for tert-butyl 4-iodo-5-methoxypyridin-3-ylcarbamate, and how do reaction conditions affect yield?
- Methodological Answer :
- Palladium-Catalyzed Coupling : Use tert-butyl carbamate precursors with iodinated pyridine derivatives. Pd catalysts (e.g., Pd(PPh₃)₄) in polar aprotic solvents (DMF, THF) under inert atmospheres can facilitate cross-coupling. Optimize equivalents of iodinating agents (e.g., NIS) and reaction time to minimize byproducts .
- Nucleophilic Substitution : Start with 4-chloro-5-methoxypyridin-3-ylcarbamate and substitute chlorine with iodine using NaI/CuI in DMF at 80–100°C. Monitor progress via TLC or HPLC to avoid over-iodination .
- Yield Optimization : Lower temperatures (0–25°C) reduce side reactions, while excess reagents (1.2–1.5 eq) improve conversion. Purify via silica gel chromatography using ethyl acetate/hexane gradients.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify tert-butyl protons as a singlet at δ 1.4–1.5 ppm and methoxy group at δ 3.8–3.9 ppm. Aromatic protons (pyridine ring) show coupling patterns dependent on substitution (e.g., J = 8–10 Hz for adjacent protons) .
- ¹³C NMR : Carbamate carbonyl appears at δ 150–155 ppm; pyridine carbons resonate between δ 110–160 ppm.
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 365.0 (C₁₁H₁₄IN₂O₃). Fragmentation peaks at m/z 257 (loss of tert-butyl group) and 130 (pyridine core).
- IR Spectroscopy : Carbamate C=O stretch at ~1700 cm⁻¹ and C-O-C (methoxy) at ~1250 cm⁻¹.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection if handling powders in non-ventilated areas .
- Storage : Store in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent degradation. Avoid contact with strong oxidizers (e.g., peroxides) or bases .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes when using this compound as a synthetic intermediate?
- Methodological Answer :
- Systematic Condition Screening : Use Design of Experiments (DOE) to test variables (solvent polarity, catalyst loading, temperature). For example, compare DMF (high polarity) vs. toluene (low polarity) in coupling reactions .
- Byproduct Analysis : Employ LC-MS to identify undesired products (e.g., deiodinated or over-coupled derivatives). Adjust stoichiometry or add scavengers (e.g., tetraethylammonium chloride) to suppress side reactions.
- Cross-Validation : Compare results with structurally analogous compounds (e.g., tert-butyl 5-bromo-3-methoxypyridin-2-ylcarbamate) to isolate substituent-specific effects .
Q. How does the iodo substituent influence reactivity in palladium-mediated cross-coupling compared to bromo/chloro analogs?
- Methodological Answer :
- Electronic Effects : The C-I bond’s lower bond dissociation energy (vs. C-Br/C-Cl) enhances oxidative addition to Pd(0), accelerating coupling but increasing risk of premature catalyst poisoning. Use PdCl₂(dppf) with chelating ligands to stabilize intermediates .
- Steric Considerations : The larger iodine atom may hinder access to catalytic sites. Test bulky ligands (XPhos) to improve regioselectivity in Suzuki-Miyaura couplings.
- Comparative Studies : Reference kinetic data from fluoro or methoxy-substituted pyridines to decouple electronic and steric contributions .
Q. What computational approaches predict the reactivity and conformational stability of this compound?
- Methodological Answer :
- DFT Calculations : Model transition states for iodination or coupling reactions using Gaussian09 at the B3LYP/6-31G* level. Compare activation energies for C-I vs. C-Br bond cleavage .
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO or THF to identify optimal reaction media. Analyze radial distribution functions to assess solvent-solute interactions.
- Docking Studies : Predict binding affinity with biological targets (e.g., kinases) using AutoDock Vina. Focus on the carbamate group’s hydrogen-bonding potential .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported spectral data for this compound?
- Methodological Answer :
- Solvent/Concentration Effects : NMR chemical shifts vary with solvent (CDCl₃ vs. DMSO-d₆). Replicate conditions from literature or note deviations.
- Isotopic Purity : Ensure ¹²⁷I (natural abundance 100%) is accounted for in mass spectrometry; check for ²H/¹³C isotopic interference in HRMS.
- Reference Standards : Compare with tert-butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate (CAS 1138444-27-5) to validate pyridine ring signals .
Application in Drug Design
Q. What strategies leverage this compound’s carbamate group for prodrug development?
- Methodological Answer :
- Enzymatic Cleavage : Test hydrolysis by esterases/carboxylesterases in pH 7.4 buffer. Monitor release of 4-iodo-5-methoxypyridin-3-amine via UV-Vis at 270 nm .
- Stability Profiling : Assess plasma stability (human/mouse) over 24 hours. Use LC-MS to quantify intact compound and degradation products.
- Structural Analogs : Replace iodine with bioisosteres (e.g., CF₃) to modulate lipophilicity (logP) and improve bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
